molecular formula C13H24N2O2 B12839653 rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate

rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate

Cat. No.: B12839653
M. Wt: 240.34 g/mol
InChI Key: MUWURQCFDBXINK-IXBNRNDTSA-N
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Description

rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate: is a complex organic compound with a bicyclic structure It is characterized by the presence of an aminobicyclo[321]octane core, which is functionalized with a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an amine is added to a carbonyl group followed by reduction.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate group, which can be introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamate group back to the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted carbamate derivatives.

Scientific Research Applications

rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of both amino and carbamate groups make it a versatile compound for various applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-8-amino-3-bicyclo[3.2.1]octanyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-6-8-4-5-9(7-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9+,10?,11?

InChI Key

MUWURQCFDBXINK-IXBNRNDTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)C2N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)C2N

Origin of Product

United States

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